N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
CAS No.: 769143-36-4
Cat. No.: VC16103827
Molecular Formula: C16H13BrFN3O2
Molecular Weight: 378.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769143-36-4 |
|---|---|
| Molecular Formula | C16H13BrFN3O2 |
| Molecular Weight | 378.20 g/mol |
| IUPAC Name | N-[2-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C16H13BrFN3O2/c17-14-4-2-1-3-12(14)9-20-21-15(22)10-19-16(23)11-5-7-13(18)8-6-11/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
| Standard InChI Key | IFILJLMVBOLTFQ-AWQFTUOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F)Br |
Introduction
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that belongs to the benzamide class. It features a bromobenzylidenehydrazino moiety attached to an oxoethyl group, which is further linked to a 4-fluorobenzamide core. This compound is of interest in various chemical and pharmaceutical studies due to its unique structural features and potential biological activities.
Synthesis and Preparation
The synthesis of N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves several steps, including the formation of the hydrazine derivative and its subsequent condensation with a bromobenzaldehyde to form the bromobenzylidenehydrazine moiety. This intermediate is then coupled with a 4-fluorobenzoyl chloride or its equivalent to yield the final product.
Availability and Commercial Sources
N-(2-(2-(2-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is available from chemical suppliers like Sigma-Aldrich, where it is listed under the AldrichCPR catalog . The compound is typically sold in small quantities for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume